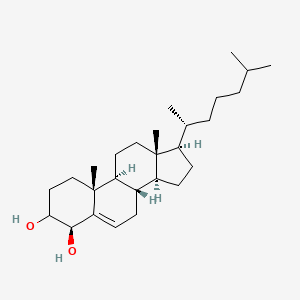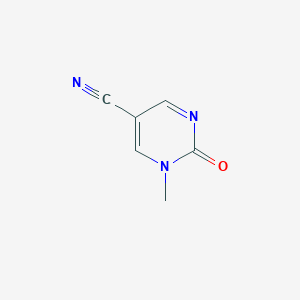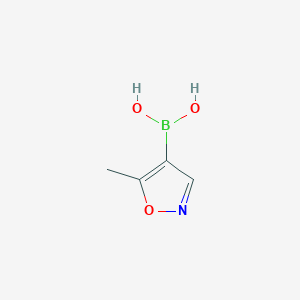![molecular formula C6H14N2O B11924312 (NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)
(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Methyl-3-(methylamino)butan-2-one oxime is an organic compound with a unique structure that includes an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-Methyl-3-(methylamino)butan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the oxime is formed through the nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Methyl-3-(methylamino)butan-2-one oxime can be scaled up by optimizing the reaction conditions, such as temperature, pH, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
(E)-3-Methyl-3-(methylamino)butan-2-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-Methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-(methylamino)butan-2-one: The parent ketone compound.
3-Methyl-3-(methylamino)butan-2-one hydrazone: A related derivative with a hydrazone group.
3-Methyl-3-(methylamino)butan-2-one semicarbazone: Another derivative with a semicarbazone group.
Uniqueness
(E)-3-Methyl-3-(methylamino)butan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its related compounds. The presence of the oxime group allows for specific interactions and reactions that are not possible with the parent ketone or other derivatives.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3/b8-5- |
Clave InChI |
ZNYAYGFZHXQCMX-YVMONPNESA-N |
SMILES isomérico |
C/C(=N/O)/C(C)(C)NC |
SMILES canónico |
CC(=NO)C(C)(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


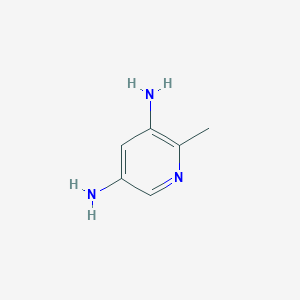


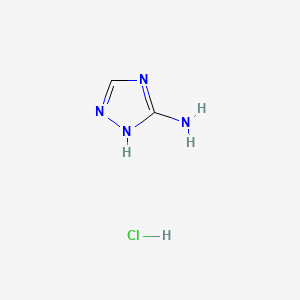

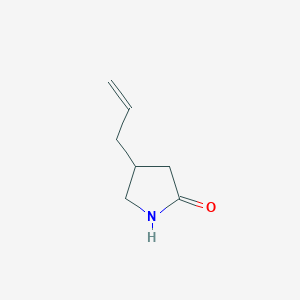
![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)

